2-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(2-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(2-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole is a complex heterocyclic compound. It is part of a class of compounds known for their potential therapeutic applications, particularly as inhibitors of specific protein targets involved in various diseases, including cancer .
Vorbereitungsmethoden
The synthesis of 2-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(2-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole typically involves multiple steps. The process begins with the preparation of the triazolo[4,3-b]pyridazine core, followed by the introduction of the ethyl and fluorobenzoyl groups. The final step involves the formation of the octahydropyrrolo[3,4-c]pyrrole ring. Reaction conditions often include the use of catalysts and specific solvents to facilitate the reactions .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: The compound can undergo substitution reactions, particularly at the fluorobenzoyl group, to form derivatives with different properties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Wissenschaftliche Forschungsanwendungen
2-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(2-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It is investigated for its potential as a therapeutic agent, particularly as an inhibitor of bromodomains, which are involved in the regulation of gene expression
Wirkmechanismus
The compound exerts its effects by binding to specific molecular targets, such as bromodomains. Bromodomains are protein domains that recognize acetylated lysine residues on histone proteins, playing a crucial role in the regulation of gene expression. By inhibiting bromodomains, the compound can modulate gene expression and potentially treat diseases like cancer .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other triazolo[4,3-b]pyridazine derivatives, which also act as bromodomain inhibitors. 2-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(2-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole is unique due to its specific substitutions, which enhance its binding affinity and selectivity for bromodomains. Other similar compounds include:
- [1,2,4]triazolo[4,3-b]pyridazine-based energetic materials .
- [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives .
[1,2,4]triazolo[4,3-b]pyridazine derivatives: with different substituents.
Eigenschaften
Molekularformel |
C20H21FN6O |
---|---|
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
[2-(3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2-fluorophenyl)methanone |
InChI |
InChI=1S/C20H21FN6O/c1-2-17-22-23-18-7-8-19(24-27(17)18)25-9-13-11-26(12-14(13)10-25)20(28)15-5-3-4-6-16(15)21/h3-8,13-14H,2,9-12H2,1H3 |
InChI-Schlüssel |
WFSBLVAUGSCTEW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C(=O)C5=CC=CC=C5F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.